N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group in the molecule is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules . This compound has been studied for its potential biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques provide detailed information about the molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various computational tools . These properties include molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, topological polar surface area, and others .
Scientific Research Applications
Anti-Inflammatory and Anticancer Potential
Research on derivatives similar to N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has shown promising anti-inflammatory, analgesic, and anticancer activities. For instance, a study on celecoxib derivatives highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, hinting at the therapeutic potential of such molecules (Küçükgüzel et al., 2013).
Antimicrobial Activity
Sulfonamide compounds, sharing structural motifs with this compound, have been explored for their antimicrobial efficacy. A study demonstrated the synthesis and significant antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in combating microbial infections (Ijuomah et al., 2022).
Enzyme Inhibition for Disease Treatment
Research on benzenesulfonamides incorporating 1,3,5-triazine structural motifs has shown these compounds to possess antioxidant properties and inhibit acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This inhibition profile is relevant to diseases like Alzheimer's, Parkinson's, and pigmentation disorders, suggesting that these compounds could contribute to the development of new treatments (Lolak et al., 2020).
Mechanism of Action
Future Directions
The future directions for the study of “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide” and similar compounds could involve further investigation of their synthesis, their physical and chemical properties, their reactivity, their biological activities, and their safety and hazards . This could potentially lead to the development of new, highly effective drugs .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-2-1-3-15(7-13)30(26,27)23-9-12-6-18(25)24(10-12)14-4-5-16-17(8-14)29-11-28-16/h1-5,7-8,12,23H,6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQIPIAOJZZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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